molecular formula C8H7ClN2 B13594806 3-(6-Chloropyridin-3-yl)propanenitrile

3-(6-Chloropyridin-3-yl)propanenitrile

Cat. No.: B13594806
M. Wt: 166.61 g/mol
InChI Key: MXZUFCIIDKEJAN-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)propanenitrile: is an organic compound with the molecular formula C8H6ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the 6th position of the pyridine ring and a nitrile group at the 3rd position of the propyl chain makes this compound unique. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.

    Addition Reactions: The nitrile group can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Catalysts: Catalysts such as palladium or nickel may be used to facilitate certain reactions.

Major Products Formed:

    Amines: Substitution of the chlorine atom with an amine group can form various amine derivatives.

    Thiols: Substitution with thiols can produce thiol derivatives.

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The chlorine atom on the pyridine ring and the nitrile group play crucial roles in its reactivity. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the nitrile group. These features make it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-(6-chloropyridin-3-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2H2

InChI Key

MXZUFCIIDKEJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCC#N)Cl

Origin of Product

United States

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